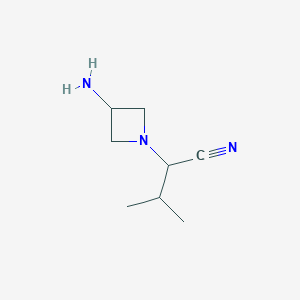
2-(3-Aminoazetidin-1-yl)-3-methylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Aminoazetidin-1-yl)-3-methylbutanenitrile is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)-3-methylbutanenitrile can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and carried out in solvents like tetrahydrofuran (THF) under controlled temperatures .
This reaction is efficient for synthesizing functionalized azetidines but requires specific conditions such as UV light and suitable catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Aminoazetidin-1-yl)-3-methylbutanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, and other electrophiles
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted azetidines with various functional groups
Applications De Recherche Scientifique
2-(3-Aminoazetidin-1-yl)-3-methylbutanenitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-3-methylbutanenitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways . The compound’s effects are mediated through its binding to target proteins, leading to changes in cellular functions and biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines: These compounds are high-affinity non-imidazole histamine H3 receptor agonists with central nervous system activity.
3-(3-Aminoazetidin-1-yl)-1-methylpiperidin-2-one: Known for its potential therapeutic applications and structural similarity to 2-(3-Aminoazetidin-1-yl)-3-methylbutanenitrile.
Uniqueness
This compound is unique due to its specific structural features and versatile reactivity.
Propriétés
Formule moléculaire |
C8H15N3 |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
2-(3-aminoazetidin-1-yl)-3-methylbutanenitrile |
InChI |
InChI=1S/C8H15N3/c1-6(2)8(3-9)11-4-7(10)5-11/h6-8H,4-5,10H2,1-2H3 |
Clé InChI |
AAKUWYPYLWYUMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C#N)N1CC(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2Z)-3-(bicyclo[2.2.1]hept-2-yl)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B14882286.png)
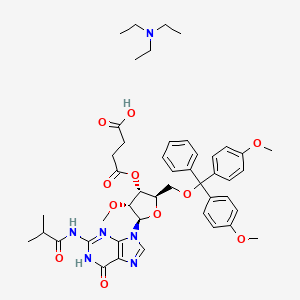
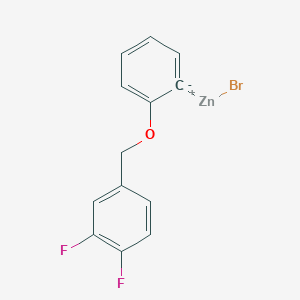
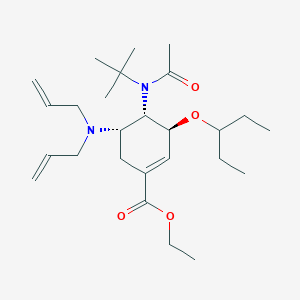
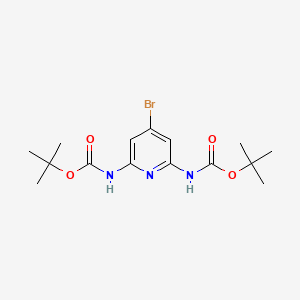
![4-Hydroxy-9-thia-1-azaspiro[5.5]undecane 9,9-dioxide](/img/structure/B14882321.png)


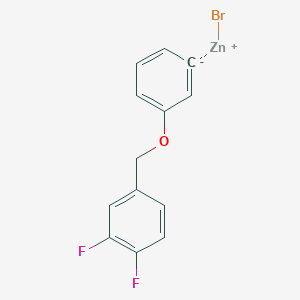
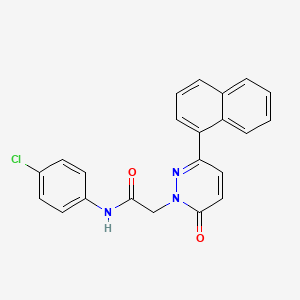
![6-Bromo-8-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14882346.png)
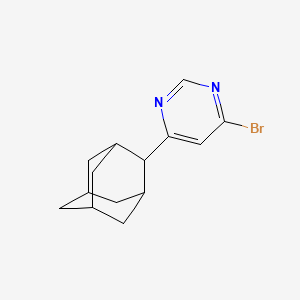
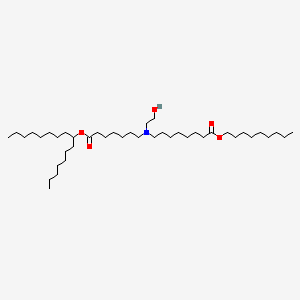
![benzyl N-[(1r,4r)-4-(2-bromoethyl)cyclohexyl]carbamate](/img/structure/B14882349.png)
